molecular formula C10H9NO B11917649 2-Phenyloxetane-2-carbonitrile CAS No. 38586-15-1

2-Phenyloxetane-2-carbonitrile

Cat. No.: B11917649
CAS No.: 38586-15-1
M. Wt: 159.18 g/mol
InChI Key: WTCDXNWRIBOQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyloxetane-2-carbonitrile is an organic compound characterized by a four-membered oxetane ring with a phenyl group and a nitrile group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxetane-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the basic cyclization of 3-chloro-1-phenyl-1-propanol. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, leading to the formation of the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to control the reaction conditions precisely. This method allows for the generation and trapping of highly unstable intermediates, such as 2-phenyloxetan-2-yl lithium, which can then be quenched with various electrophiles to afford the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxetane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetane derivatives, primary amines, and functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Phenyloxetane-2-carbonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Properties

CAS No.

38586-15-1

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-phenyloxetane-2-carbonitrile

InChI

InChI=1S/C10H9NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

WTCDXNWRIBOQHC-UHFFFAOYSA-N

Canonical SMILES

C1COC1(C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.